Cas no 1250845-22-7 (2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine)
2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine
- SY263766
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- MDL: MFCD14621453
- Inchi: 1S/C8H5BrFN3/c9-6-3-12-13(5-6)8-2-1-7(10)4-11-8/h1-5H
- InChI Key: KXHSSXJEYOOOCR-UHFFFAOYSA-N
- SMILES: BrC1C=NN(C=1)C1C=CC(=CN=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 181
- XLogP3: 1.9
- Topological Polar Surface Area: 30.7
2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y20365-5g |
2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine |
1250845-22-7 | 97% | 5g |
¥18759.0 | 2024-07-15 | |
| eNovation Chemicals LLC | Y0975424-5g |
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyridine |
1250845-22-7 | 95% | 5g |
$1800 | 2024-07-24 | |
| eNovation Chemicals LLC | D697167-0.25g |
2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine |
1250845-22-7 | 97% | 0.25g |
$650 | 2024-07-20 | |
| eNovation Chemicals LLC | D697167-1g |
2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine |
1250845-22-7 | 97% | 1g |
$980 | 2024-07-20 | |
| eNovation Chemicals LLC | D697167-5g |
2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine |
1250845-22-7 | 97% | 5g |
$1650 | 2024-07-20 | |
| Aaron | AR01KWSG-5g |
2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine |
1250845-22-7 | 97% | 5g |
$1803.00 | 2025-02-12 | |
| 1PlusChem | 1P01KWK4-250mg |
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyridine |
1250845-22-7 | ≥97% | 250mg |
$1463.00 | 2024-07-10 | |
| 1PlusChem | 1P01KWK4-5g |
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyridine |
1250845-22-7 | ≥97% | 5g |
$1860.00 | 2024-07-10 | |
| A2B Chem LLC | BA54132-250mg |
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyridine |
1250845-22-7 | ≥97% | 250mg |
$1035.00 | 2024-04-20 | |
| A2B Chem LLC | BA54132-1g |
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyridine |
1250845-22-7 | ≥97% | 1g |
$1548.00 | 2024-04-20 |
2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine
Introduction to 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine (CAS No. 1250845-22-7)
2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine, with the CAS number 1250845-22-7, is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a pyrazole ring and a fluorinated pyridine moiety, which contribute to its potential biological activities and applications in drug discovery.
The chemical structure of 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine is composed of a pyridine ring substituted with a fluorine atom at the 5-position and a pyrazole ring at the 2-position, which is further substituted with a bromine atom at the 4-position. This combination of functional groups imparts the molecule with distinct electronic and steric properties, making it an attractive scaffold for the development of novel therapeutic agents.
Recent studies have highlighted the potential of 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory and anti-cancer activities. The bromine substituent on the pyrazole ring has been shown to enhance the compound's ability to interact with specific protein targets, while the fluorinated pyridine moiety contributes to its metabolic stability and bioavailability.
In the realm of drug discovery, 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine has been explored as a lead compound for the development of small molecule inhibitors targeting key enzymes involved in disease pathways. One notable application is in the inhibition of kinases, which are crucial enzymes implicated in various signaling cascades associated with cancer and inflammatory diseases. The unique structural features of this compound allow it to form stable complexes with these enzymes, thereby modulating their activity and potentially leading to therapeutic benefits.
Beyond its direct biological activities, 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine serves as an important intermediate in synthetic chemistry. Its reactivity and functional group diversity make it a valuable building block for the synthesis of more complex molecules. For example, it can be used as a starting material for the preparation of derivatives with enhanced pharmacological properties or improved drug-like characteristics. This versatility has led to its widespread use in combinatorial chemistry and high-throughput screening efforts aimed at identifying new drug candidates.
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine typically involves multi-step procedures that leverage modern synthetic methodologies. One common approach involves the reaction of 5-fluoro-2-chloropyridine with 4-bromopyrazole in the presence of a suitable base, followed by deprotection or further functionalization steps as needed. Advances in catalytic methods and green chemistry have also contributed to more efficient and environmentally friendly synthetic routes for this compound.
In conclusion, 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine (CAS No. 1250845-22-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive target for further investigation and development. As research continues to uncover new applications and optimization strategies, this compound is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing novel therapeutic interventions.
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